2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1190020-20-2
VCID: VC6372147
InChI: InChI=1S/C21H22N4O4/c1-14-6-2-3-8-16(14)19-23-20(29-24-19)17-9-4-10-25(21(17)27)13-18(26)22-12-15-7-5-11-28-15/h2-4,6,8-10,15H,5,7,11-13H2,1H3,(H,22,26)
SMILES: CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4CCCO4
Molecular Formula: C21H22N4O4
Molecular Weight: 394.431

2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide

CAS No.: 1190020-20-2

Cat. No.: VC6372147

Molecular Formula: C21H22N4O4

Molecular Weight: 394.431

* For research use only. Not for human or veterinary use.

2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide - 1190020-20-2

Specification

CAS No. 1190020-20-2
Molecular Formula C21H22N4O4
Molecular Weight 394.431
IUPAC Name 2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C21H22N4O4/c1-14-6-2-3-8-16(14)19-23-20(29-24-19)17-9-4-10-25(21(17)27)13-18(26)22-12-15-7-5-11-28-15/h2-4,6,8-10,15H,5,7,11-13H2,1H3,(H,22,26)
Standard InChI Key LAWSZHWUAZQSIK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4CCCO4

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name delineates its architecture: 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide. Its molecular formula is C₂₃H₂₄N₄O₄, yielding a molecular weight of 444.47 g/mol. The structure integrates three pharmacophoric elements:

  • A 1,2,4-oxadiazole ring linked to a 2-methylphenyl group.

  • A 2-oxo-1,2-dihydropyridine moiety.

  • An N-(tetrahydrofuran-2-ylmethyl)acetamide side chain .

Structural Comparison to Analogous Compounds

Table 1 contrasts this compound with structurally related molecules from published studies:

Compound FeatureTarget CompoundPubChem CID 51366791 BenchChem Analogs
Oxadiazole Substituent2-Methylphenyl3-Methylphenyl4-Methoxyphenyl
Pyridine Modification2-Oxo-1,2-dihydropyridine2-Oxo-1,2-dihydropyridine2-Oxo-1,2-dihydropyridine
Acetamide Side ChainTetrahydrofuran-2-ylmethyl3-(Methylsulfanyl)phenylDimethoxyphenylmethyl
Molecular Weight (g/mol)444.47432.5476.49–488.68

This comparison highlights the role of substituent positioning (e.g., ortho- vs. para-substituted aryl groups) in modulating physicochemical and biological properties .

Synthetic Routes and Optimization

Proposed Synthesis Pathway

While no explicit protocol exists for this compound, its synthesis likely follows established methods for analogous oxadiazole-dihydropyridine hybrids :

  • Oxadiazole Formation: Condensation of 2-methylbenzamide nitrile with hydroxylamine yields the 1,2,4-oxadiazole precursor.

  • Dihydropyridine Construction: Hantzsch-type cyclization between an enamine and diketone generates the 2-oxo-1,2-dihydropyridine core.

  • Acetamide Coupling: Nucleophilic acyl substitution attaches the tetrahydrofuran-2-ylmethyl amine to the acetylated pyridine intermediate.

Critical reaction parameters include:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) for oxadiazole ring closure.

  • Solvents: Polar aprotic media (DMF, DMSO) enhance solubility of intermediates .

Industrial-Scale Considerations

Batch reactors with controlled pH (6.5–7.5) and inert atmospheres (N₂/Ar) would mitigate side reactions. Continuous flow systems could improve yield (>75%) by minimizing residence time at elevated temperatures.

Challenges and Future Directions

Bioavailability Optimization

The compound’s LogP (estimated 2.8) and polar surface area (≈110 Ų) suggest moderate blood-brain barrier penetration. Prodrug strategies (e.g., esterification of the acetamide) may improve pharmacokinetics .

Target Validation

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR2) and epigenetic targets (HDACs, DNMTs) is warranted to identify primary mechanisms of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator